molecular formula C15H15N3O2S B7734987 3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone

3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone

Cat. No.: B7734987
M. Wt: 301.4 g/mol
InChI Key: AGFSOPAIQRPBHK-YBEGLDIGSA-N
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Description

3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone is a chemical compound of significant interest due to its potential pharmacological properties. It is a derivative of salicylaldehyde thiosemicarbazone, which is known for its diverse biological activities. The compound’s structure includes a methoxy group attached to the salicylaldehyde moiety and a phenyl group attached to the thiosemicarbazone moiety, contributing to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone typically involves the condensation of 3-methoxysalicylaldehyde with 4-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use in the development of therapeutic agents due to its pharmacological activities.

    Industry: Utilized in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. The compound’s structure allows it to interact with molecular targets such as proteins and nucleic acids, influencing cellular processes and pathways .

Comparison with Similar Compounds

  • Salicylaldehyde thiosemicarbazone
  • 4-Methoxysalicylaldehyde 4-phenylthiosemicarbazone
  • 2-Hydroxybenzaldehyde thiosemicarbazone

Comparison: 3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone is unique due to the presence of both methoxy and phenyl groups, which enhance its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct pharmacological properties and a broader range of applications in scientific research .

Properties

IUPAC Name

1-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-9-5-6-11(14(13)19)10-16-18-15(21)17-12-7-3-2-4-8-12/h2-10,19H,1H3,(H2,17,18,21)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFSOPAIQRPBHK-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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